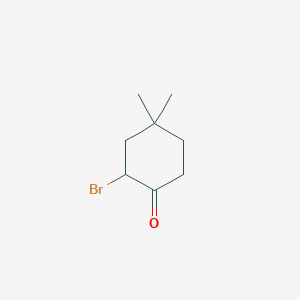

2-Bromo-4,4-dimethylcyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO |

|---|---|

Molecular Weight |

205.09 g/mol |

IUPAC Name |

2-bromo-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H13BrO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

RDUXIRQZBLFPOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-Bromo-4,4-dimethylcyclohexanone, a valuable intermediate in organic synthesis. The document details the chemical principles, experimental protocols, and reaction parameters for the alpha-bromination of 4,4-dimethylcyclohexanone (B1295358).

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. The introduction of a bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution or elimination reactions, allowing for the facile introduction of diverse functional groups. This guide outlines the prevalent method for its synthesis via the acid-catalyzed bromination of 4,4-dimethylcyclohexanone.

Reaction Principle and Mechanism

The synthesis of this compound from 4,4-dimethylcyclohexanone is achieved through an acid-catalyzed alpha-halogenation reaction. The reaction proceeds via the formation of an enol intermediate, which is the key nucleophile that reacts with molecular bromine.

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically glacial acetic acid which can also serve as the solvent. This increases the electrophilicity of the carbonyl carbon and facilitates enolization.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of the enol intermediate.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of a new carbon-bromine bond at the alpha-position.

-

Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide as a byproduct.

Quantitative Data Summary

| Parameter | Value/Description | Notes |

| Starting Material | 4,4-Dimethylcyclohexanone | |

| Brominating Agent | Molecular Bromine (Br₂) | Typically used in a 1:1 molar ratio with the ketone. |

| Solvent | Glacial Acetic Acid | Also acts as the acid catalyst. |

| Reaction Temperature | Room temperature to 45°C | The reaction is often initiated at room temperature and may be gently warmed to ensure completion.[1] |

| Reaction Time | Several hours | The reaction progress can be monitored by the disappearance of the characteristic brown color of bromine.[1] |

| Theoretical Yield | Dependent on scale | The actual yield will vary based on reaction scale and purification efficiency. |

Detailed Experimental Protocol

The following is a generalized, detailed experimental protocol for the synthesis of this compound based on established procedures for the alpha-bromination of ketones.

Materials:

-

4,4-dimethylcyclohexanone

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in a minimal amount of glacial acetic acid.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of molecular bromine (1 molar equivalent) in glacial acetic acid to the stirred solution of the ketone via the dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent the accumulation of unreacted bromine.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine. If the color persists, the reaction mixture can be gently warmed to approximately 40-45°C.

-

Work-up: Once the reaction is complete (as indicated by the color change), pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction and Washing: Shake the separatory funnel to extract the product into the ether layer. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Reaction Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Bromine: Molecular bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.

-

Pressure: The reaction of bromine with ketones can generate hydrogen bromide gas, which can cause a pressure build-up in a closed system. Ensure the reaction apparatus is properly vented.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2). While experimental data for this specific compound is limited in publicly available literature, this document consolidates known information and provides predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its synthesis, reactivity, and spectroscopic characteristics.

Introduction

This compound is an alpha-haloketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom adjacent to the carbonyl group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, enabling a variety of chemical transformations. The gem-dimethyl group at the 4-position influences the molecule's conformation and reactivity. This guide summarizes the available data on its physical and chemical properties, outlines a probable synthetic route, and discusses its potential chemical reactions and spectroscopic features.

Physical and Chemical Properties

Table 1: General and Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 75620-63-2 | [1] |

| Molecular Formula | C₈H₁₃BrO | [1] |

| Molecular Weight | 205.095 g/mol | [1] |

| Appearance | N/A (Predicted: Colorless to pale yellow liquid or solid) | [2][3] |

| Melting Point | N/A (Predicted: Similar to 4,4-dimethylcyclohexanone's 41-45 °C) | [1] |

| Boiling Point | N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 170.6 °C) | [1] |

| Density | N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 0.893 g/cm³) | [1] |

| Solubility | N/A (Predicted: Soluble in organic solvents like chloroform, ether; limited solubility in water) | [2][3][4] |

Table 2: Spectroscopic Data (Predicted/Compared with Analogues)

| Spectroscopic Technique | Predicted/Comparative Data |

| ¹H NMR | The proton alpha to the bromine is expected to appear as a multiplet around δ 4.3 ppm. The methylene (B1212753) protons would likely appear as complex multiplets between δ 1.8-2.5 ppm. The methyl protons are expected to be a singlet around δ 1.1 ppm.[5][6] |

| ¹³C NMR | The carbonyl carbon is predicted in the δ 205-220 ppm range. The carbon bearing the bromine is expected around δ 50-60 ppm. The quaternary carbon is predicted around δ 30-40 ppm. Other ring carbons would appear between δ 20-50 ppm.[7] |

| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption is expected around 1715 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of Br, CO, and cleavage of the cyclohexane (B81311) ring.[9][10] |

Synthesis

A standard method for the synthesis of α-bromoketones is the acid-catalyzed bromination of the corresponding ketone.[11][12]

Experimental Protocol: Acid-Catalyzed Bromination of 4,4-Dimethylcyclohexanone (B1295358)

This protocol is a general procedure adapted for the synthesis of this compound from 4,4-dimethylcyclohexanone.

Materials:

-

4,4-Dimethylcyclohexanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Dissolve 4,4-dimethylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The color of the bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a larger beaker containing ice water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

If any unreacted bromine remains (indicated by a persistent orange color), add a few drops of saturated sodium thiosulfate solution until the color disappears.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Chemical Reactivity and Handling

Reactivity

This compound is expected to exhibit reactivity typical of α-haloketones. The key reactive center is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The bromide ion is a good leaving group, allowing for the introduction of various nucleophiles at the α-position.

-

Elimination Reactions: Treatment with a non-nucleophilic base can lead to the formation of an α,β-unsaturated ketone.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form a ring-contracted carboxylic acid derivative. For this compound, this would likely yield a substituted cyclopentanecarboxylic acid.

Conformational Analysis

The conformational equilibrium of 2-bromocyclohexanones is influenced by a balance of steric and electronic effects. Generally, there is a preference for the bromine atom to occupy the axial position to minimize dipole-dipole repulsion between the C-Br and C=O bonds. However, 1,3-diaxial interactions can destabilize this conformation. For this compound, the gem-dimethyl group at the 4-position does not directly interact with the substituent at the 2-position in a 1,3-diaxial manner, but it does lock the conformation of that part of the ring, which will influence the overall conformational preference.[13][14][15]

Handling and Safety

α-Bromoketones are generally lachrymatory and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the properties of this compound and a typical experimental workflow for its synthesis.

Conclusion

This compound is a potentially valuable synthetic intermediate, though detailed experimental data on its properties are currently lacking in the public domain. This guide provides a foundational understanding of its expected physical and chemical characteristics based on established principles and data from related compounds. The outlined synthetic protocol offers a reliable starting point for its preparation. Further experimental investigation is warranted to fully characterize this compound and explore its applications in organic synthesis and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]

- 3. CAS 822-85-5: 2-Bromocyclohexanone | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. chegg.com [chegg.com]

- 6. Answered: What are the following values for 2-bromo-cyclohexanone NMR in the attached table? | bartleby [bartleby.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Bromo-4,4-dimethylcyclohexanone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,4-dimethylcyclohexanone is a halogenated cyclic ketone. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known chemical properties, synthesis, and potential reactivity, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

CAS Number: 75620-63-2[1] Molecular Formula: C8H13BrO[1]

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes its basic calculated properties. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.

| Property | Value | Source |

| Molecular Weight | 205.095 g/mol | [1] |

| Canonical SMILES | CC1(CCC(=O)C(C1)Br)C | [1] |

| InChI Key | RDUXIRQZBLFPOW-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 17.1 Ų | Calculated |

| Complexity | 151 | [1] |

Synthesis and Reactivity

General Synthesis: α-Bromination of Ketones

The synthesis of α-bromo ketones, such as this compound, is typically achieved through the acid-catalyzed bromination of the corresponding ketone.[2][3] The reaction proceeds via an enol intermediate, which then acts as a nucleophile to attack molecular bromine.

Experimental Protocol (General):

-

The parent ketone (4,4-dimethylcyclohexanone) is dissolved in a suitable solvent, often acetic acid or another inert solvent.

-

An acid catalyst, such as HBr, is introduced to facilitate the formation of the enol tautomer.[3]

-

Molecular bromine (Br2) or another electrophilic bromine source like N-bromosuccinimide (NBS) is added, often slowly and with cooling, to the reaction mixture.[4]

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically through extraction and chromatography.

General workflow for the synthesis of this compound.

Key Reactivity: The Favorskii Rearrangement

α-Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, leading to the formation of carboxylic acid derivatives.[5][6][7] In the case of cyclic α-halo ketones, this reaction results in a ring contraction.[6] This reaction is a key potential transformation for this compound. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate.[6]

Mechanism of the Favorskii rearrangement for an α-bromo ketone.

Conformational Analysis

A study published in The Journal of Organic Chemistry investigated the conformational analysis of the 2-bromo derivatives of several cyclohexanones, including this compound.[8] Such studies are crucial for understanding the reactivity and stereochemistry of these molecules. In 2-halocyclohexanones, there is often a preference for the halogen to occupy the axial position due to a combination of steric and electronic effects, which is contrary to what is typically observed for monosubstituted cyclohexanes.[9] The conformational equilibrium can be influenced by the solvent polarity.[10]

Applications in Drug Development

While specific applications of this compound in drug development are not documented in publicly available literature, the α-haloketone functional group is a valuable moiety in medicinal chemistry.[11][12][13] These compounds are versatile building blocks for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[11][13] They serve as precursors for compounds that have shown potential as anticancer, antibacterial, and antiviral agents.[12] No specific signaling pathway interactions have been reported for this compound.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toxicity: α-Bromo ketones are generally considered to be lachrymators and skin irritants. Inhalation may cause respiratory tract irritation.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. purechemistry.org [purechemistry.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectral features based on the compound's structure and provides generalized experimental protocols for its analysis.

Molecular Structure and Expected Spectroscopic Features

This compound is a halogenated cyclic ketone. Its structure, featuring a bromine atom alpha to a carbonyl group and gem-dimethyl substitution, dictates its characteristic spectroscopic signatures.

Structure:

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Doublet of Doublets | 1H | CH-Br |

| ~2.5 - 2.8 | Multiplet | 2H | CH₂ adjacent to C=O |

| ~1.8 - 2.2 | Multiplet | 4H | Other ring CH₂ |

| ~1.1 - 1.3 | Singlet | 6H | C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 210 | C=O |

| ~55 - 65 | CH-Br |

| ~40 - 50 | C(CH₃)₂ |

| ~30 - 40 | Ring CH₂ |

| ~25 - 35 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 - 1735 | Strong | C=O stretch |

| ~2850 - 3000 | Medium-Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~500 - 700 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Interpretation |

| 204/206 | Molecular ion peak (M⁺, M+2), characteristic isotopic pattern for Bromine |

| 125 | Loss of Br |

| Various | Fragmentation pattern corresponding to the cyclohexanone (B45756) ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing the solution in a liquid cell. For solids, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The ionization energy for EI is typically 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

The Elucidation of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,4-dimethylcyclohexanone, a halogenated cyclic ketone of interest in synthetic organic chemistry. While a definitive single-crystal X-ray diffraction study detailing its three-dimensional structure is not publicly available, this document consolidates the known chemical and physical properties of the compound. Furthermore, it outlines established experimental protocols for the synthesis of α-bromo ketones and the subsequent crystallization techniques required for structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential applications of this and related molecules.

Introduction

This compound is a derivative of cyclohexanone (B45756) featuring a bromine atom at the α-position to the carbonyl group and two methyl groups at the C4 position. Halogenated ketones are versatile intermediates in organic synthesis, serving as precursors for a variety of molecular scaffolds. The stereochemistry and conformational analysis of such cyclic systems are of significant interest as they influence reactivity and potential biological activity. A detailed understanding of the crystal structure provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and rational drug design.

Despite extensive searches of chemical and crystallographic databases, the specific crystal structure of this compound has not been reported in the public domain. However, based on spectroscopic data and the analysis of related compounds, its key structural features can be inferred.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 75620-63-2 | [1] |

| Molecular Formula | C₈H₁₃BrO | [1] |

| Molecular Weight | 205.095 g/mol | [1] |

| Canonical SMILES | CC1(CCC(=O)C(C1)Br)C | [1] |

| InChI Key | RDUXIRQZBLFPOW-UHFFFAOYSA-N | [1] |

| Physical Description | Not explicitly stated; likely a solid or oil | |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

The following sections detail generalized yet comprehensive procedures for the synthesis of this compound and the subsequent steps for obtaining single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of the parent ketone, 4,4-dimethylcyclohexanone (B1295358). A common and effective method involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Materials:

-

4,4-dimethylcyclohexanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Acetic Acid

-

Radical initiator (e.g., AIBN) or Acid catalyst (e.g., HBr)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethylcyclohexanone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.

-

Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter to remove the succinimide (B58015) byproduct.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The following are common techniques that can be employed.

Methods:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., hexane/ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of this compound, as well as a representation of its key structural features.

Caption: A logical workflow for the synthesis and structural analysis.

Caption: Key functional groups and structural characteristics.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, this guide consolidates the available chemical information and provides robust, generalized protocols for its synthesis and crystallization. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing precise data on its conformational preferences and intermolecular interactions. Such information would be highly beneficial for researchers in synthetic chemistry, materials science, and drug discovery. The experimental workflows and structural diagrams presented herein offer a solid foundation for future investigations into this and related halogenated cyclic ketones.

References

Stability and Storage of 2-Bromo-4,4-dimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 2-Bromo-4,4-dimethylcyclohexanone. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide draws upon established knowledge of the stability of α-bromoketones, relevant safety data sheets, and general principles of pharmaceutical stability testing to provide a robust framework for its handling, storage, and analysis.

Chemical Properties and Structure

This compound is a halogenated cyclic ketone with the molecular formula C₈H₁₃BrO. Its structure, featuring a bromine atom at the alpha position to the carbonyl group, is the primary determinant of its reactivity and stability.

| Property | Value |

| Molecular Formula | C₈H₁₃BrO |

| Molecular Weight | 205.09 g/mol |

| CAS Number | 75620-63-2 |

| Appearance | Not explicitly stated in literature; likely a solid or oil. |

Stability Profile and Degradation Pathways

Key Instability Factors:

-

Thermal Stress: Elevated temperatures can induce decomposition. The primary thermal degradation pathway for α-bromoketones is dehydrobromination, which leads to the formation of an α,β-unsaturated ketone.[1] This elimination reaction is often facilitated by trace amounts of acid or base.

-

Photostability: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-bromine bond. This can initiate radical chain reactions, resulting in a complex mixture of degradation products.

-

Hydrolytic Sensitivity (pH):

-

Basic Conditions: α-Bromoketones are highly susceptible to base-catalyzed dehydrobromination. Even weak bases can promote the elimination of HBr to form the corresponding α,β-unsaturated cyclohexenone.

-

Acidic Conditions: While generally more stable under acidic conditions compared to basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can facilitate hydrolysis or other rearrangements.

-

-

Oxidative Stress: While not as extensively documented for this specific class of compounds, the presence of strong oxidizing agents could potentially lead to the formation of various oxidation products.

Potential Degradation Products:

Based on the known reactivity of α-bromoketones, the primary degradation product of this compound is expected to be 4,4-dimethylcyclohex-2-en-1-one . Other minor degradation products resulting from rearrangements or further reactions are also possible, particularly under photolytic or strong oxidative conditions.

Recommended Storage and Handling Conditions

To ensure the integrity and purity of this compound, the following storage and handling conditions are recommended based on safety data sheets for this and similar compounds:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal degradation, particularly dehydrobromination. |

| Light | Store in a dark place, protected from light. | To prevent photolytic decomposition. |

| Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen. |

| Moisture | Store in a dry, well-ventilated area. | To prevent potential hydrolysis. |

| Incompatible Materials | Store away from strong bases and oxidizing agents. | To prevent base-catalyzed dehydrobromination and oxidative degradation. |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for stability testing of new drug substances.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.

Table 1: General HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of acetonitrile (B52724) and water or a suitable buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Forced Degradation Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies.

Table 2: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at 60 °C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. |

| Base Hydrolysis | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Keep the solution at room temperature and analyze samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. |

| Oxidative Degradation | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature, protected from light, and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). |

| Thermal Degradation (Solid State) | 1. Place a known amount of the solid compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70 °C). 2. Analyze samples at various time points (e.g., 1, 5, 10 days) by dissolving in a suitable solvent and analyzing by HPLC. |

| Photostability | 1. Expose a solution of the compound (in a photostable container, e.g., quartz) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. Analyze the samples after exposure and compare with a control sample stored in the dark. |

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for the comprehensive stability testing of this compound.

Potential Degradation Pathway

Caption: The primary expected degradation pathway of this compound.

Conclusion

While specific quantitative stability data for this compound is not available in the current body of scientific literature, a comprehensive understanding of the stability of the α-bromoketone class of compounds allows for a robust assessment of its likely stability profile. It is anticipated to be sensitive to heat, light, and particularly basic conditions, with the primary degradation pathway being dehydrobromination. For research and development purposes, it is imperative to store this compound under cool, dark, and dry conditions, away from incompatible materials. The provided experimental protocols for forced degradation studies offer a thorough framework for definitively determining its stability and identifying any potential degradation products, which is a critical step in its application in drug development and other scientific research.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2), a halogenated cyclic ketone utilized in various synthetic organic chemistry applications. Due to its chemical nature as an alpha-bromo ketone, this compound is classified as a hazardous substance and requires strict adherence to safety protocols to minimize risks to laboratory personnel.

Chemical Identification and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4,4-dimethylcyclohexan-1-one | [1] |

| Synonyms | 2-Brom-4,4-dimethyl-cyclohexanon | [1] |

| CAS Number | 75620-63-2 | [1][2] |

| Molecular Formula | C₈H₁₃BrO | [1] |

| Molecular Weight | 205.095 g/mol | [1][2] |

| Appearance | Not Available | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Flash Point | Not Available | [2] |

| Density | Not Available | [2] |

| Solubility | Not Available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to stringent safe handling and storage protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

| Protection Type | Required Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | To protect against splashes and airborne particles that can cause severe eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4][5] | To prevent skin contact, which can lead to irritation. Inspect gloves for any signs of degradation or punctures before use. |

| Body Protection | A flame-retardant laboratory coat that is securely fastened. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5] | To minimize skin exposure. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | To avoid respiratory tract irritation from dust or vapors. A NIOSH-approved respirator may be required if engineering controls are insufficient. |

| Foot Protection | Substantial, closed-toe shoes are mandatory in the laboratory.[5] | To protect against spills. |

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.[7]

Experimental Protocol: Weighing and Preparing a Solution

The following is a generalized experimental protocol for safely weighing this compound and preparing a solution. This protocol should be adapted to specific experimental needs and institutional safety guidelines.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Don all required Personal Protective Equipment (PPE) as detailed in section 3.2.

-

Assemble all necessary equipment (e.g., glassware, spatula, solvent) inside the fume hood.

-

-

Weighing:

-

Use a disposable weighing boat to prevent contamination of the balance.

-

Carefully transfer the desired amount of this compound to the weighing boat, minimizing the generation of airborne dust.

-

-

Dissolution:

-

Slowly add the weighed solid to the solvent in your reaction vessel.

-

Keep the vessel covered as much as possible during the dissolution process to minimize vapor release.

-

-

Post-Handling:

-

Thoroughly clean the work area within the fume hood.

-

Decontaminate any equipment used with an appropriate solvent.

-

Dispose of all contaminated materials (e.g., weighing boat, gloves) as hazardous waste according to institutional guidelines.

-

Wash hands thoroughly after the procedure.

-

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [8][9] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |

Accidental Release and Disposal

Spill Response

In the event of a spill, remain calm and follow these steps:

-

Evacuate: Alert others in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the chemical fume hood is operating to contain any vapors.

-

Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[3] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-BROMO-CYCLOHEXANONE - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

Commercial Suppliers and Synthetic Guide for 2-Bromo-4,4-dimethylcyclohexanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and synthesis of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2), a valuable intermediate for pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source and detailed synthetic procedures for this compound.

Commercial Availability

This compound is available from various chemical suppliers. The following table summarizes the available information for a key supplier. Researchers are advised to visit the supplier's website for the most current product specifications, pricing, and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | 75620-63-2 | C₈H₁₃BrO | 205.09 g/mol | Offered for research use. Product may require cold-chain transportation. |

Synthetic Protocol: Alpha-Bromination of 4,4-Dimethylcyclohexanone (B1295358)

The synthesis of this compound is typically achieved through the alpha-bromination of the parent ketone, 4,4-dimethylcyclohexanone. The reaction proceeds via an acid-catalyzed enol formation, followed by electrophilic attack by bromine.[1][2][3]

Materials and Reagents

-

4,4-Dimethylcyclohexanone

-

Bromine (Br₂)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Experimental Procedure

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to prevent the accumulation of unreacted bromine. The disappearance of the characteristic brown color of bromine indicates the progress of the reaction.

-

Quenching: Once the addition is complete and the reaction mixture has been stirred for an additional period to ensure completion, slowly pour the mixture into a beaker containing ice-cold water.

-

Work-up: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Application in Drug Discovery: A Versatile Chemical Building Block

α-Bromo ketones, such as this compound, are highly versatile intermediates in pharmaceutical synthesis.[4][5] The reactive carbon-bromine bond at the alpha position to the carbonyl group allows for a variety of nucleophilic substitution reactions, making it a valuable scaffold for the construction of more complex molecular architectures.[5] This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.[4] While specific drugs derived from this compound are not prominently documented in the public domain, its structural motifs are relevant to the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[5]

The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a key intermediate in the synthesis of a potential drug candidate.

The alpha-bromoketone functionality of this compound serves as a crucial electrophilic site for the introduction of various nucleophiles, thereby enabling the construction of diverse molecular scaffolds for drug discovery and development.

References

Conformational Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 2-bromo-4,4-dimethylcyclohexanone. The presence of a bromine atom at the α-position to the carbonyl group, combined with the steric influence of the gem-dimethyl group at the 4-position, creates a nuanced conformational landscape. This document outlines the energetic and stereochemical factors governing the equilibrium between the two primary chair conformations. Quantitative data, derived from literature and theoretical principles, are summarized in structured tables. Detailed experimental protocols for spectroscopic and computational analysis are provided to guide further research. Additionally, logical diagrams generated using Graphviz illustrate the key conformational relationships.

Introduction

The conformational preferences of substituted cyclohexanones are of fundamental interest in organic chemistry and are critical in the fields of medicinal chemistry and drug development, where molecular shape dictates biological activity. In this compound, the conformational equilibrium is primarily dictated by the interplay of steric and electronic effects.

In unsubstituted 2-bromocyclohexanone, the conformer with the bromine atom in the axial position is surprisingly favored in non-polar solvents. This preference is attributed to favorable dipole-dipole interactions between the C-Br and C=O bonds, which outweigh the steric strain of an axial substituent. However, the introduction of a gem-dimethyl group at the 4-position introduces significant steric interactions that can alter this equilibrium. Specifically, a 1,3-diaxial interaction between an axial bromine and one of the methyl groups can be highly destabilizing.

This guide will dissect these competing interactions to provide a comprehensive understanding of the conformational behavior of this compound.

Conformational Equilibria

The primary conformational equilibrium for this compound is between two chair conformations, one with the bromine atom in an axial position and the other with the bromine in an equatorial position.

Energetic Considerations

The relative stability of the two conformers is determined by the balance of several energetic factors:

-

A-value of Bromine: The steric preference for a bromine substituent on a cyclohexane (B81311) ring to be in the equatorial position is relatively small, with an A-value of approximately 0.38-0.62 kcal/mol.

-

Dipole-Dipole Interactions: In α-haloketones, the dipole of the C-X bond can align favorably with the C=O dipole when the halogen is axial, leading to stabilization.

-

1,3-Diaxial Interactions: In the axial conformer of this compound, a significant steric clash occurs between the axial bromine and the axial methyl group at the 4-position. The energetic cost of a syn-axial methyl-bromine interaction has been estimated to be approximately 2.2 kcal/mol.[1]

Given the substantial energy penalty of the syn-axial interaction, it is expected that the conformational equilibrium will strongly favor the conformer with the equatorial bromine atom.

Quantitative Data

The following tables summarize the key quantitative data related to the conformational analysis of this compound. Where direct experimental data for the target molecule is unavailable, values are estimated based on analogous compounds and established principles.

Conformational Energy Analysis

| Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer | Notes |

| Key Interaction | 1,3-Diaxial (Br-CH₃) | Gauche (Br, C=O) | The 1,3-diaxial interaction is the dominant destabilizing factor. |

| Estimated Strain Energy (kcal/mol) | ~2.2 | < 0.5 | The syn-axial methyl-bromine interaction is highly unfavorable.[1] |

| Predicted Predominant Conformer | Yes | The equatorial conformer is significantly more stable. | |

| Calculated ΔG° (kcal/mol) | ~ -1.7 | Calculated from the estimated syn-axial interaction energy. | |

| Calculated Keq | ~ 18.5 | At 298 K. | |

| Calculated Population (%) | ~ 5% | ~ 95% | At 298 K. |

Predicted Spectroscopic Data

| Spectroscopic Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer | Notes |

| IR C=O Stretch (cm⁻¹) | ~ 1715-1720 | ~ 1735-1740 | An equatorial α-halogen typically raises the C=O stretching frequency. |

| ¹H NMR: J(H₂, H₃ₐₓ) (Hz) | ~ 3-5 | ~ 2-4 | Dihedral angle is ~60°. |

| ¹H NMR: J(H₂, H₃ₑ₁) (Hz) | ~ 2-4 | ~ 4-6 | Dihedral angle is ~60°. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium by analyzing the coupling constants of the proton at C2.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature (298 K) on a 400 MHz or higher field spectrometer.

-

To potentially resolve individual conformers, perform low-temperature NMR experiments. Cool the sample in the NMR probe in decrements of 20 K, from 298 K down to the freezing point of the solvent (e.g., ~180 K for toluene-d₈), acquiring a spectrum at each temperature.

-

-

Data Analysis:

-

At room temperature, the observed coupling constants for the C2 proton will be a population-weighted average of the coupling constants for the axial and equatorial conformers.

-

Use the Karplus equation to relate the vicinal coupling constants (³J) between the C2 proton and the C3 protons to the dihedral angles in each conformation.

-

At low temperatures, if the rate of chair-chair interconversion is sufficiently slow on the NMR timescale, separate signals for each conformer may be observed. The integration of these signals will provide a direct measure of the conformer populations.

-

Infrared (IR) Spectroscopy

Objective: To identify the C=O stretching frequencies corresponding to the axial and equatorial conformers.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.01 M) of this compound in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Data Acquisition:

-

Record the IR spectrum in the carbonyl stretching region (1650-1800 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer.

-

Use a solution cell with an appropriate path length (e.g., 0.1-1.0 mm).

-

-

Data Analysis:

-

The spectrum will likely show a dominant peak corresponding to the more stable equatorial conformer at a higher wavenumber (~1735-1740 cm⁻¹).

-

A weaker shoulder or a separate small peak at a lower wavenumber (~1715-1720 cm⁻¹) may be visible, corresponding to the less stable axial conformer.

-

Deconvolution of the carbonyl band can be used to estimate the relative areas of the two peaks, providing an approximation of the conformer populations.

-

Computational Chemistry

Objective: To calculate the geometries, energies, and vibrational frequencies of the conformers.

Methodology:

-

Structure Building: Construct the 3D structures of both the axial and equatorial chair conformers of this compound using a molecular modeling program.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Calculate the single-point energies of the optimized structures to determine the relative stability.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectra, including the C=O stretching frequencies.

-

-

Data Analysis:

-

Compare the calculated relative energies of the two conformers to determine the predicted equilibrium constant and population distribution.

-

Compare the calculated C=O stretching frequencies with the experimental IR data to assign the observed peaks to the specific conformers.

-

Conclusion

The conformational analysis of this compound is dominated by the severe 1,3-diaxial steric interaction between the bromine atom and a methyl group in the conformer where the bromine is axial. This interaction, with an estimated energetic cost of 2.2 kcal/mol, overwhelmingly favors the chair conformation with an equatorial bromine. This preference is expected to be reflected in the molecule's spectroscopic properties, with a higher C=O stretching frequency in the IR spectrum and specific vicinal coupling constants in the ¹H NMR spectrum. The experimental and computational protocols detailed in this guide provide a robust framework for the empirical and theoretical investigation of this and related substituted cyclohexanone (B45756) systems, which is of significant importance for the rational design of molecules in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: The Favorskii Rearrangement of 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4,4-dimethylcyclohexanone in the Favorskii rearrangement, a powerful ring contraction reaction in organic synthesis. This reaction facilitates the conversion of a six-membered cyclohexanone (B45756) ring into a five-membered cyclopentanecarboxylic acid derivative, a valuable scaffold in medicinal chemistry and drug development.

Introduction

The Favorskii rearrangement is a base-catalyzed chemical reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[1] When applied to cyclic α-halo ketones, this reaction serves as an efficient method for ring contraction.[1] The reaction of this compound with a base, such as sodium hydroxide (B78521) or sodium methoxide, leads to the formation of 3,3-dimethylcyclopentanecarboxylic acid or its corresponding ester. This transformation proceeds through a bicyclic cyclopropanone (B1606653) intermediate.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Favorskii rearrangement of this compound involves several key steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the carbon on the opposite side of the bromine atom, forming a resonance-stabilized enolate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a strained bicyclo[3.1.0]hexan-2-one (a cyclopropanone) intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or methoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by a protic solvent (e.g., water or methanol) to yield the final ring-contracted product, 3,3-dimethylcyclopentanecarboxylic acid or its ester.

References

Application Notes and Protocols: 2-Bromo-4,4-dimethylcyclohexanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-bromo-4,4-dimethylcyclohexanone as a versatile building block in organic synthesis. The following sections detail its application in the synthesis of heterocyclic compounds, specifically thiazole (B1198619) derivatives via the Hantzsch reaction, and in rearrangement reactions, such as the Favorskii rearrangement for the synthesis of carbocyclic compounds.

Synthesis of Thiazole Derivatives: Hantzsch Thiazole Synthesis

This compound is a valuable precursor for the synthesis of substituted thiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. The Hantzsch thiazole synthesis provides a direct route to these structures through the reaction of an α-halo ketone with a thioamide.

A key example is the synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a scaffold found in various biologically active molecules.

Experimental Protocol: Synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Step 1: Preparation of this compound

A solution of 4,4-dimethylcyclohexanone (B1295358) (1.00 eq) in a suitable solvent such as dichloromethane (B109758) is treated with a brominating agent like N-bromosuccinimide (NBS) (1.20 eq) in the presence of a catalytic amount of an acid, for instance, 4-methylbenzenesulfonic acid (0.10 eq). The reaction mixture is stirred at an elevated temperature (e.g., 40 °C) for several hours.[1] After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.

Step 2: Cyclocondensation to form the Thiazole Ring

The crude this compound (1.00 eq) is dissolved in ethanol, and ethyl 2-amino-2-thioxoacetate (1.00 eq) is added. The mixture is heated at reflux (e.g., 90 °C) for several hours to facilitate the cyclocondensation reaction.[1] The solvent is then removed under reduced pressure to yield the crude thiazole derivative.

Table 1: Reaction Conditions for the Synthesis of a Thiazole Derivative

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 4,4-dimethylcyclohexanone | N-Bromosuccinimide, 4-Methylbenzenesulfonic acid | Dichloromethane | 40 °C | 4 h | Crude |

| 2 | This compound, Ethyl 2-amino-2-thioxoacetate | - | Ethanol | 90 °C | 6 h | Not specified |

Figure 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the synthesis of a thiazole derivative from 4,4-dimethylcyclohexanone.

Spectroscopic Data

This compound:

-

¹H NMR (400 MHz, CDCl₃): δ 4.80 - 4.72 (m, 1H), 2.61 - 2.54 (m, 2H), 2.37 - 2.29 (m, 1H), 2.13 - 2.05 (m, 1H), 1.78 - 1.68 (m, 2H), 1.23 (s, 3H), 1.08 (s, 3H).[1]

Favorskii Rearrangement: Ring Contraction to Carbocycles

This compound can undergo a Favorskii rearrangement in the presence of a base to yield a ring-contracted product, 3,3-dimethylcyclopentanecarboxylic acid. This reaction is a powerful tool for the synthesis of five-membered carbocyclic rings from readily available six-membered ring precursors.

The reaction proceeds through the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (hydroxide in this case) to give the more stable carboxylate.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclopentanecarboxylic Acid

This protocol is based on the general procedure for the Favorskii rearrangement of α-haloketones.

A solution of this compound in a suitable solvent is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an aqueous or alcoholic medium. The reaction mixture is typically heated to facilitate the rearrangement. After the reaction is complete, the mixture is acidified to protonate the carboxylate, and the resulting carboxylic acid is extracted with an organic solvent. Purification can be achieved by recrystallization or chromatography.

Table 2: General Conditions for the Favorskii Rearrangement

| Reactant | Base | Solvent | Temperature | Product |

| This compound | Sodium Hydroxide | Water/Alcohol | Reflux | 3,3-Dimethylcyclopentanecarboxylic acid |

Figure 2: Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement of this compound.

Application in Spirocycle Synthesis

While specific protocols are less commonly documented, the reactivity of this compound makes it a potential building block for the synthesis of spirocyclic compounds. The α-bromo ketone moiety can participate in various cyclization reactions, including those involving intramolecular nucleophilic attack or rearrangements that could lead to the formation of a spiro center. Further research in this area could uncover novel synthetic routes to complex spirocyclic architectures.

References

Synthetic Protocols for the Alpha-Bromination of 4,4-Dimethylcyclohexanone

Application Note and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the alpha-bromination of 4,4-dimethylcyclohexanone (B1295358) to produce 2-bromo-4,4-dimethylcyclohexanone. This key intermediate is valuable in the synthesis of a variety of more complex molecules in the pharmaceutical and fine chemical industries. The protocols outlined below utilize common brominating agents and are designed to be adaptable for laboratory-scale synthesis.

Introduction

The alpha-bromination of ketones is a fundamental transformation in organic synthesis. The introduction of a bromine atom at the alpha-position to a carbonyl group provides a versatile handle for subsequent nucleophilic substitution and elimination reactions. For 4,4-dimethylcyclohexanone, this transformation yields this compound, a key building block for further molecular elaboration. This application note details three common methods for this synthesis: the use of N-Bromosuccinimide (NBS) with a catalyst, the application of Copper(II) Bromide, and the classical approach using elemental bromine in acetic acid.

Data Presentation

The following table summarizes representative quantitative data for the described protocols. Please note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

| Protocol | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| 1 | N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) / Diethyl Ether | 25 | 4-6 | 85-95 |

| 2 | Copper(II) Bromide (CuBr₂) | Chloroform (B151607) / Ethyl Acetate | Reflux (approx. 61) | 6-8 | 70-80 |

| 3 | Bromine (Br₂) | Glacial Acetic Acid | 25 | 2-4 | 75-85 |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Bromine and its derivatives are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent, catalyzed by ammonium acetate, offering a mild and efficient route to the desired product.[1]

Materials and Reagents:

-

4,4-Dimethylcyclohexanone

-

N-Bromosuccinimide (NBS)

-

Ammonium Acetate (NH₄OAc)

-

Diethyl Ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in diethyl ether, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate (0.1 eq).

-

Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Alpha-Bromination using Copper(II) Bromide (CuBr₂)

This protocol employs Copper(II) Bromide as a brominating agent in a refluxing solvent mixture.[2]

Materials and Reagents:

-

4,4-Dimethylcyclohexanone

-

Copper(II) Bromide (CuBr₂)

-

Chloroform (CHCl₃)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend Copper(II) Bromide (2.2 eq) in a 1:1 mixture of chloroform and ethyl acetate.

-

Add 4,4-dimethylcyclohexanone (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 61 °C) and maintain for 6-8 hours with vigorous stirring. The reaction progress can be observed by a color change from the black of CuBr₂ to the white of Copper(I) Bromide.

-

After cooling to room temperature, filter the mixture to remove the copper salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by column chromatography.

Protocol 3: Classical Alpha-Bromination with Bromine in Acetic Acid

This is a traditional method for the alpha-bromination of ketones, utilizing elemental bromine in an acidic medium.[3][4]

Materials and Reagents:

-

4,4-Dimethylcyclohexanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl Ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve 4,4-dimethylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution in an ice-water bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the bromine color.

-

Carefully pour the reaction mixture into an ice-water mixture.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution (to quench excess bromine), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the final product.

Mandatory Visualizations

Caption: General experimental workflow for the alpha-bromination of 4,4-dimethylcyclohexanone.

Caption: Simplified reaction mechanism for the alpha-bromination of a ketone.

References

Application Notes and Protocols: Reactions of 2-Bromo-4,4-dimethylcyclohexanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,4-dimethylcyclohexanone is a versatile synthetic intermediate, the reactivity of which is dominated by the presence of the α-bromo ketone functionality. This structural motif allows for a variety of transformations, primarily through nucleophilic substitution at the α-carbon and base-induced rearrangement reactions. The gem-dimethyl group at the C4 position provides a valuable conformational lock, influencing the stereochemical outcome of these reactions by restricting ring inversion. Understanding the reaction pathways and stereoselectivity is crucial for the strategic incorporation of the substituted cyclohexanone (B45756) scaffold into complex molecules, a common motif in medicinal chemistry and natural product synthesis.

These application notes provide a detailed overview of the primary reaction pathways of this compound with common nucleophiles, including alkoxides, amines, and thiolates. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in utilizing this valuable building block.

Conformational Analysis and Stereochemical Considerations